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Compound of Interest

Compound Name: N-benzoyl-D-glucosamine

Cat. No.: B1209402

Abstract

N-benzoyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine,
is a compound of significant interest in biochemical research and synthetic chemistry. Its
structure, characterized by a D-glucosamine core N-acylated with a benzoyl group, provides a
unique combination of hydrophilicity from the sugar moiety and hydrophobicity from the
aromatic ring. This guide provides an in-depth analysis of the structure of N-benzoyl-D-
glucosamine, including its physicochemical properties, relevant experimental protocols for its
synthesis and characterization, and its potential role in modulating cellular signaling pathways.
This document is intended for researchers, scientists, and professionals in the field of drug
development and carbohydrate chemistry.

Introduction

N-acyl-D-glucosamine derivatives are a class of compounds with diverse biological activities
and applications, ranging from serving as precursors in the synthesis of complex glycans to
exhibiting intrinsic therapeutic properties. N-benzoyl-D-glucosamine (2-Benzamido-2-deoxy-
D-glucose) is a prominent member of this class, where the amino group at the C-2 position of
the glucose ring is functionalized with a benzoyl group. This modification significantly influences
the molecule's chemical properties and biological interactions. Understanding the precise
three-dimensional structure and physicochemical characteristics of N-benzoyl-D-glucosamine
is crucial for its application in glycoscience and medicinal chemistry.
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Physicochemical and Structural Properties

N-benzoyl-D-glucosamine is typically a white to off-white crystalline powder.[1] Its

fundamental properties are summarized in the table below. The structure consists of a

pyranose ring, which is the most stable conformation for hexoses in solution, with a benzamido

substituent at the C-2 position.

Property Value Reference(s)

Molecular Formula C13H17NOe [2]

Molecular Weight 283.28 g/mol [2]
655-42-5/61949-16-4

CAS Number [1112]
(anomers)
White to off-white crystalline

Appearance [1]
powder

Water Solubility Almost transparent in hot water  [1]

Room Temperature (Sealed in

Storage Temperature
dry)

[1]

Structural Analysis
2D Structure and Connectivity

The fundamental structure of N-benzoyl-D-glucosamine is depicted below. It comprises a D-

glucose backbone where the hydroxyl group at the C-2 position is replaced by a benzoylamino

group. The molecule exists as an equilibrium of a and 3 anomers in solution, differing in the

stereochemistry at the anomeric carbon (C-1).
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2D Structure of N-benzoyl-D-glucosamine

Crystallographic Data

While a crystal structure for N-benzoyl-D-glucosamine is not readily available in public
databases, the structure of the closely related N-acetyl-a-D-glucosamine provides valuable
insights into the expected conformation and bond parameters of the N-acylated pyranose ring.
[3] The glucopyranose ring adopts a stable chair conformation. The amide group is planar, and
this plane is oriented nearly perpendicular to the plane of the sugar ring.[3]

Table 2: Selected Crystallographic Data for N-acetyl-a-D-glucosamine[3] (Representative data
for the N-acyl-D-glucosamine scaffold)
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Parameter Value (A or °)
Unit Cell a 11.25 A

Unit Cell b 4.82 A

Unit Cell ¢ 9.72 A

Unit Cell B 113.7°

Space Group P21

Ring Conformation Chair

Experimental Protocols
Synthesis of N-benzoyl-D-glucosamine

A general method for the N-acylation of D-glucosamine can be adapted for the synthesis of N-
benzoyl-D-glucosamine. The following protocol is based on established procedures for
synthesizing N-acyl-glucosamine derivatives.[4][5]

Objective: To synthesize N-benzoyl-D-glucosamine via N-acylation of D-glucosamine
hydrochloride.

Materials:

D-glucosamine hydrochloride

e Anhydrous Methanol

e Sodium metal

e Benzoyl chloride

» Pyridine (optional, as base and solvent)
o Diethyl ether

e |ce-water bath
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» Magnetic stirrer and stir bar
« Filtration apparatus

e Desiccator with P20s
Procedure:

e Preparation of Sodium Methoxide Solution: In a flask, dissolve an equimolar amount of
sodium metal in anhydrous methanol under a dry atmosphere to prepare a sodium
methoxide solution.

o Liberation of Free Glucosamine: Add D-glucosamine hydrochloride to the sodium methoxide
solution with gentle swirling. Sodium chloride will precipitate.

« |solation of Free Glucosamine: Remove the precipitated sodium chloride by filtration. The
filtrate now contains the free D-glucosamine base in methanol.

» N-benzoylation: Cool the glucosamine solution in an ice-water bath. Slowly add a slight
molar excess (e.g., 1.2 equivalents) of benzoyl chloride to the stirred solution. Alternatively,
the reaction can be performed in pyridine, where pyridine acts as both the solvent and the
acid scavenger.

e Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature.
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable
eluent system (e.g., chloroform:methanol, 1:3 v/v).

« Isolation of Crude Product: Upon completion, the N-benzoyl-D-glucosamine product will
often precipitate as a white solid. Collect the crude product by filtration.

 Purification: Wash the collected solid with cold methanol to remove unreacted starting
materials and then with diethyl ether to remove any excess benzoyl chloride and benzoic
acid.

o Drying: Dry the purified white precipitate in a desiccator over phosphorus pentoxide (P20s) to
obtain the final product.
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Workflow for the synthesis of N-benzoyl-D-glucosamine.
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Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the
structure of N-benzoyl-D-glucosamine. While a fully assigned spectrum for N-benzoyl-D-
glucosamine is not available in the provided search results, the expected chemical shifts can
be inferred from the known spectra of D-glucose and related derivatives.

¢ IH NMR: The proton spectrum would show characteristic signals for the anomeric proton (H-
1), typically in the range of 5.0-5.5 ppm, with its coupling constant (J-value) indicating the a
or 3 configuration. The protons of the pyranose ring would appear between 3.0 and 4.5 ppm.
The aromatic protons of the benzoyl group would be observed further downfield, typically
between 7.4 and 8.0 ppm.

e 13C NMR: The carbon spectrum would show the anomeric carbon (C-1) signal around 90-100
ppm. The other sugar carbons would resonate between 60 and 80 ppm. The carbonyl carbon
of the benzoyl group would appear around 165-170 ppm, and the aromatic carbons would be
in the 125-135 ppm region.

Biological Activity and Signaling Pathways

Direct evidence for the involvement of N-benzoyl-D-glucosamine in specific signaling
pathways is limited. However, studies on structurally related N-acyl-D-glucosamine derivatives
provide compelling evidence for their potential to modulate immune responses.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

N-palmitoyl-D-glucosamine, which shares the N-acyl-D-glucosamine core structure, has been
identified as an antagonist of the Toll-like Receptor 4 (TLR4) signaling pathway.[6][7][8] TLR4 is
a key pattern recognition receptor in the innate immune system that recognizes
lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][9]
[10]

The activation of TLR4 by LPS initiates a signaling cascade that leads to the production of pro-
inflammatory cytokines.[9] This pathway involves the adaptor protein MD-2, which directly
binds to the lipid A portion of LPS.[4] N-acyl-D-glucosamine derivatives, due to their structural
similarity to the glucosamine core of lipid A, can act as competitive inhibitors, binding to the
MD-2/TLR4 complex and preventing its activation by LPS.[6][7] This inhibitory action blocks the

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1209402?utm_src=pdf-body
https://www.benchchem.com/product/b1209402?utm_src=pdf-body
https://www.benchchem.com/product/b1209402?utm_src=pdf-body
https://www.benchchem.com/product/b1209402?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/3/1491
https://pubmed.ncbi.nlm.nih.gov/33540826/
https://www.mdpi.com/2218-273X/12/8/1163
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2013.00003/full
https://pubmed.ncbi.nlm.nih.gov/20665200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3374416/
https://pubmed.ncbi.nlm.nih.gov/20665200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387229/
https://www.mdpi.com/1422-0067/22/3/1491
https://pubmed.ncbi.nlm.nih.gov/33540826/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

downstream signaling cascade, which proceeds through MyD88-dependent and TRIF-
dependent pathways, ultimately preventing the activation of the transcription factor NF-kB and
the subsequent expression of inflammatory genes.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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